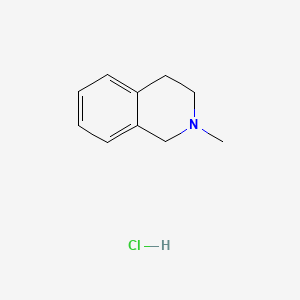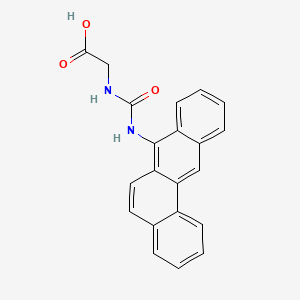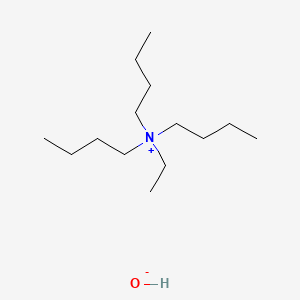
Zirconium propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium propionate is a chemical compound consisting of zirconium (IV) and propionate ions. It is typically found as a white, free-flowing powder with a slight odor of propionic acid. This compound is not soluble in water but dissolves in organic solvents such as ethanol, ethyl acetate, and isopropanol . This compound is primarily used as an adhesion promoter in solvent-based inks and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium propionate can be synthesized through the reaction of zirconium (IV) compounds with propionic acid. One common method involves dissolving zirconium (IV) isopropoxide in propionic acid, which results in the formation of this compound . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium (IV) chloride with propionic acid in the presence of a suitable solvent. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: High temperatures (around 350°C) are required to decompose this compound to zirconium oxide.
Substitution: Reactions with acetic acid or other carboxylic acids can lead to the substitution of propionate groups.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Zirconium propionate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which zirconium propionate exerts its effects is primarily through its ability to form strong bonds with organic polymers and substrates. This enhances the adhesion properties of coatings and inks. In biological applications, this compound’s antimicrobial and anticancer activities are attributed to its ability to generate reactive oxygen species (ROS) that induce cell damage .
Vergleich Mit ähnlichen Verbindungen
- Zirconium acetate
- Zirconium butyrate
- Zirconium isopropoxide
Comparison: Zirconium propionate is unique in its solubility in organic solvents and its specific use as an adhesion promoter in solvent-based inks. Compared to zirconium acetate, which is more commonly used in aqueous systems, this compound offers better compatibility with non-aqueous solvents . Zirconium butyrate and zirconium isopropoxide have similar applications but differ in their solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
25710-96-7 |
|---|---|
Molekularformel |
C3H6O2Zr |
Molekulargewicht |
165.30 g/mol |
IUPAC-Name |
propanoic acid;zirconium |
InChI |
InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI-Schlüssel |
UADUAXMDVVGCGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[Zr+4] |
Kanonische SMILES |
CCC(=O)O.[Zr] |
| 84057-80-7 25710-96-7 |
|
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
84057-80-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)



![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)









